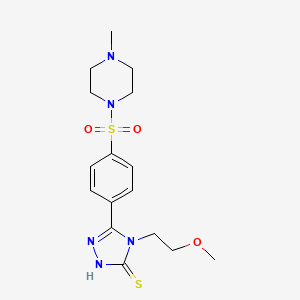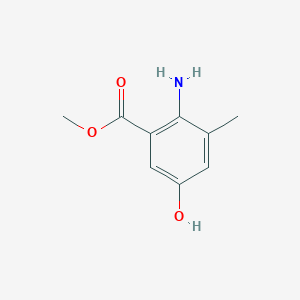
5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C6H4F3NO3 and a molecular weight of 195.1 g/mol . It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs nitrile oxides and alkynes as reactants . The reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but there are also metal-free synthetic routes available . For instance, the reaction can be carried out under mild basic conditions using sodium bicarbonate (NaHCO3) at ambient temperature .
Industrial Production Methods
Industrial production methods for isoxazole derivatives may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yields and purity. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 4,5-Dihydroisoxazole
- 3-Phenylisoxazole
Uniqueness
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Eigenschaften
Molekularformel |
C6H4F3NO3 |
|---|---|
Molekulargewicht |
195.10 g/mol |
IUPAC-Name |
5-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)2-3-1-4(5(11)12)10-13-3/h1H,2H2,(H,11,12) |
InChI-Schlüssel |
LHNUWAQOQUZWML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1C(=O)O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11762980.png)
![2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)

![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)

![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)




![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)


